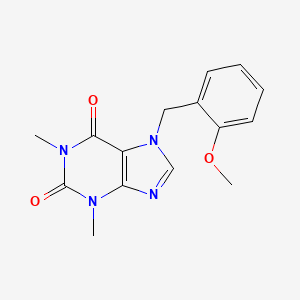![molecular formula C18H27N3O3S B5880204 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been widely used in scientific research to study the role of mGluR5 in various physiological processes.
Mécanisme D'action
4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide works by selectively blocking the activity of mGluR5, a receptor protein that is involved in the regulation of synaptic plasticity and neurotransmitter release in the brain. By blocking the activity of mGluR5, 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide can modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA, and thereby affect various physiological processes.
Biochemical and physiological effects:
4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of various signaling pathways in the brain. It has also been shown to affect various behavioral and cognitive processes, including learning and memory, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide is its selectivity for mGluR5, which allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide is its relatively low potency, which requires higher concentrations to achieve the desired effects. Additionally, 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research involving 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide, including the development of more potent and selective mGluR5 antagonists, the investigation of its therapeutic potential in neurological disorders, and the exploration of its effects on other physiological processes beyond the brain. Additionally, the development of new techniques for delivering 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide to specific brain regions could open up new avenues for research.
Méthodes De Synthèse
4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(4-morpholinyl)-2-(1-piperidinyl)ethanol in the presence of a base, followed by the addition of acetic anhydride and an acid catalyst. The resulting product is then purified using column chromatography to obtain 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide in its pure form.
Applications De Recherche Scientifique
4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide has been used extensively in scientific research to study the role of mGluR5 in various physiological processes, including learning and memory, addiction, anxiety, and depression. It has also been studied for its potential therapeutic effects in neurological disorders such as fragile X syndrome, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
(NE)-4-methyl-N-(1-morpholin-4-yl-2-piperidin-1-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-16-5-7-17(8-6-16)25(22,23)19-18(21-11-13-24-14-12-21)15-20-9-3-2-4-10-20/h5-8H,2-4,9-15H2,1H3/b19-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSHCQFKTZBENX-VHEBQXMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCCC2)/N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)
![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)



![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)